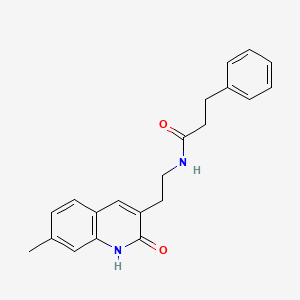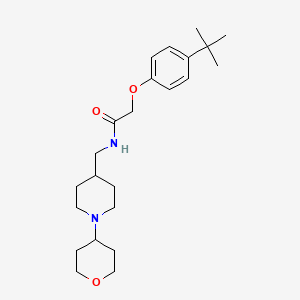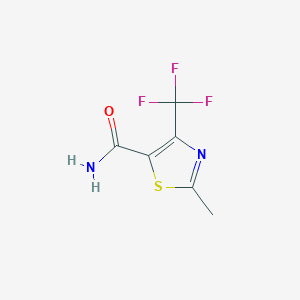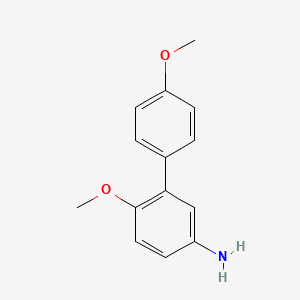![molecular formula C14H13N3O4 B2589742 N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyridazine-3-carboxamide CAS No. 1251613-84-9](/img/structure/B2589742.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyridazine-3-carboxamide, also known as BMD-1161, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have promising effects in treating a variety of diseases, making it an exciting area of research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyridazine-3-carboxamide, due to its complex structure, shares similarities with various synthesized compounds that exhibit significant biological activities. For instance, the synthesis of novel compounds derived from similar structures has been reported to show promising analgesic, anti-inflammatory, and antimicrobial properties. Specifically, a study by Abu‐Hashem et al. (2020) introduced a series of novel heterocyclic compounds demonstrating cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, highlighting the therapeutic potential of structurally similar compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antipsychotic and Neuroleptic Activities
Compounds bearing resemblance to N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyridazine-3-carboxamide have been explored for their antipsychotic and neuroleptic activities. Högberg et al. (1990) synthesized and evaluated the antidopaminergic properties of related benzamide derivatives, suggesting their utility in investigating dopamine-mediated responses and potential antipsychotic applications (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).
Antiarrhythmic Properties
Research into the antiarrhythmic effects of compounds structurally similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyridazine-3-carboxamide has been conducted. Koini et al. (2009) synthesized derivatives that showed significant protection against arrhythmias associated with ischemia-reperfusion injury, providing a foundation for the development of novel antiarrhythmic drugs (Koini, Papazafiri, Vassilopoulos, Koufaki, Horvath, Koncz, Virág, Papp, Varró, & Calogeropoulou, 2009).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of compounds with similar structural features have also been explored. Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, demonstrating variable and modest activity against bacterial and fungal strains, suggesting the potential for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antiviral Properties Against Avian Influenza
Hebishy, Salama, and Elgemeie (2020) reported on the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, which showed remarkable activity against avian influenza virus H5N1. This study opens avenues for the development of new antiviral agents targeting influenza viruses (Hebishy, Salama, & Elgemeie, 2020).
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-methoxypyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-19-13-5-3-10(16-17-13)14(18)15-7-9-2-4-11-12(6-9)21-8-20-11/h2-6H,7-8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSVHGMZGLWUBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methylspiro[2.5]octan-6-amine](/img/structure/B2589659.png)
![N-butyl-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2589660.png)



![3-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2589668.png)


![methyl 3-(5-amino-1,3,6-trioxo-3,3a-dihydro-1H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrol-2(6H,11bH,11cH)-yl)-4-methoxybenzoate](/img/structure/B2589673.png)

![N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2589679.png)


![(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl methanesulfonate](/img/structure/B2589682.png)